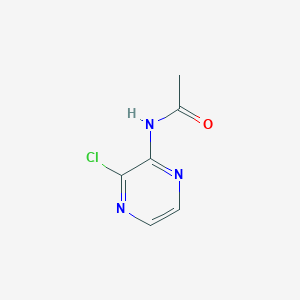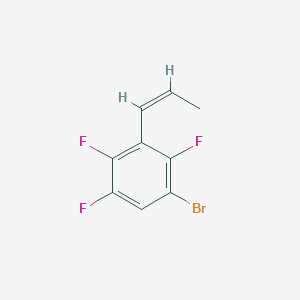
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and two methoxy groups (-OCH3) attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-nitro-2-(2,4-dimethoxyphenyl)ethanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 2,4-dimethoxyphenylacetaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors for the reduction process. The choice of catalyst, solvent, and reaction conditions would be optimized to ensure high yield and purity of the product. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2,4-dimethoxyphenyl)acetone.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学研究应用
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Amino-2-(3,4-dimethoxyphenyl)ethanol: Similar structure with methoxy groups at different positions.
2-Amino-2-(2,4-dihydroxyphenyl)ethanol: Hydroxyl groups instead of methoxy groups.
2-Amino-2-(2,4-dimethoxyphenyl)propane: Different alkyl chain length.
Uniqueness
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChI 键 |
XNLFQEYMRQGUGF-SECBINFHSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)[C@@H](CO)N)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(CO)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


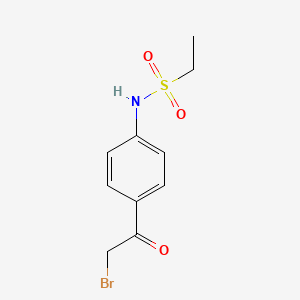
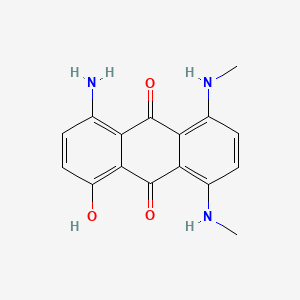
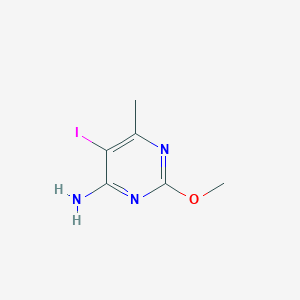


![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
